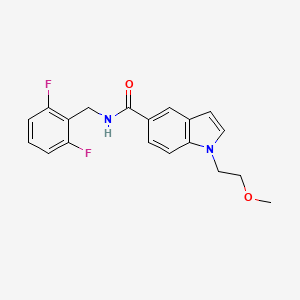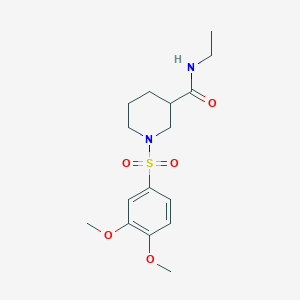
N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic organic compound with a complex structure It features an indole core, a common motif in many biologically active molecules, substituted with a 2,6-difluorobenzyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Introduction of the 2,6-difluorobenzyl Group: This step often involves a nucleophilic substitution reaction where the indole nitrogen attacks a 2,6-difluorobenzyl halide.
Attachment of the 2-methoxyethyl Group: This can be achieved through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Formation of the Carboxamide:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole nitrogen or the methoxyethyl group, leading to the formation of N-oxides or aldehydes, respectively.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: N-oxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole derivatives, which are known for their biological activity.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to interact with serotonin receptors, which could be a potential pathway for its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-difluorobenzyl)-1H-indole-5-carboxamide
- N-(2-methoxyethyl)-1H-indole-5-carboxamide
- N-(2,6-difluorobenzyl)-1H-indole-3-carboxamide
Uniqueness
N-(2,6-difluorobenzyl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 2,6-difluorobenzyl and 2-methoxyethyl groups can enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18F2N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(2-methoxyethyl)indole-5-carboxamide |
InChI |
InChI=1S/C19H18F2N2O2/c1-25-10-9-23-8-7-13-11-14(5-6-18(13)23)19(24)22-12-15-16(20)3-2-4-17(15)21/h2-8,11H,9-10,12H2,1H3,(H,22,24) |
InChI Key |
VMIAUUQAHTYJCZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)C(=O)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132775.png)

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B11132802.png)
![(3Z)-5-bromo-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11132806.png)
![Diprop-2-en-1-yl 4-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11132813.png)
![Methyl 5-(2-chlorophenyl)-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11132814.png)


![2-(4-methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11132839.png)

![N-[3-({3-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B11132847.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11132859.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11132869.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11132870.png)
